molecular formula C17H15NO B10843660 4-(Benzylamino)-1-naphthol

4-(Benzylamino)-1-naphthol

Cat. No.: B10843660
M. Wt: 249.31 g/mol
InChI Key: GXGORQOUKCMHGK-UHFFFAOYSA-N
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Description

4-(Benzylamino)-1-naphthol is an organic compound that features a naphthol core substituted with a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-1-naphthol typically involves the reaction of 1-naphthol with benzylamine. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds as follows:

  • Dissolve 1-naphthol in an appropriate solvent like ethanol.
  • Add benzylamine to the solution.
  • Introduce the Pd/C catalyst.
  • Conduct the reaction under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-1-naphthol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthol ring or the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the original compound.

    Substitution: Substituted naphthol derivatives.

Scientific Research Applications

4-(Benzylamino)-1-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1-naphthol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The compound may also interfere with essential enzymatic processes within the microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)-1-naphthol is unique due to its naphthol core, which imparts distinct chemical properties and reactivity compared to simpler benzylamine derivatives. Its structure allows for a broader range of chemical modifications and applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(benzylamino)naphthalen-1-ol

InChI

InChI=1S/C17H15NO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18-12-13-6-2-1-3-7-13/h1-11,18-19H,12H2

InChI Key

GXGORQOUKCMHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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